molecular formula C18H18N4S B5306584 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine

5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine

カタログ番号 B5306584
分子量: 322.4 g/mol
InChIキー: KYRDNRWGBKRYON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine, also known as TH287, is a small molecule inhibitor that has shown potential in cancer therapy. It was discovered by the pharmaceutical company Threshold Pharmaceuticals and is currently in the preclinical stage of development.

作用機序

5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine selectively binds to the active site of MTH1, preventing its enzymatic activity. This leads to the accumulation of oxidized nucleotides, which results in DNA damage and cell death in cancer cells. This compound has been shown to be effective in inducing apoptosis in cancer cells, both in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on cancer cells, inducing DNA damage and cell death. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

実験室実験の利点と制限

One of the main advantages of 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine is its specificity for MTH1, which reduces the potential for off-target effects. However, the compound is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans. In addition, the synthesis of this compound is complex and requires expertise in organic chemistry.

将来の方向性

There are several potential future directions for 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine research. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the efficacy of other cancer therapies. Another area of interest is the development of analogs of this compound that may have improved pharmacokinetic properties. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify potential biomarkers that may predict response to the compound.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in cancer therapy. Its specificity for MTH1 and minimal toxicity in normal cells make it an attractive candidate for further development. However, further studies are needed to determine its safety and efficacy in humans, and to identify potential biomarkers that may predict response to the compound.

合成法

The synthesis of 5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine involves several steps, including the reaction of 2-bromo-5-chloropyrimidine with 2-thiophenecarboxylic acid, followed by the reaction of the resulting intermediate with 2-(2-pyridinyl)-1-pyrrolidine. The final product is obtained by purification using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

科学的研究の応用

5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2-(2-thienyl)pyrimidine has been extensively studied for its potential in cancer therapy. It has been shown to selectively inhibit the activity of the DNA damage response protein, MTH1, which is overexpressed in many types of cancer. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which is important for maintaining the integrity of the genome. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which results in DNA damage and cell death in cancer cells.

特性

IUPAC Name

5-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]-2-thiophen-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-2-8-19-15(5-1)16-6-3-9-22(16)13-14-11-20-18(21-12-14)17-7-4-10-23-17/h1-2,4-5,7-8,10-12,16H,3,6,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRDNRWGBKRYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CN=C(N=C2)C3=CC=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。